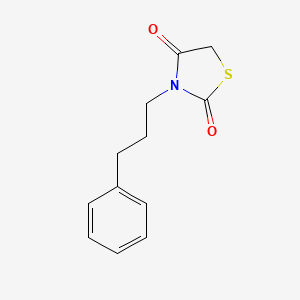
3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), substituted with a 3-Phenylpropyl group .
Synthesis Analysis
While specific synthesis methods for “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” were not found, a study on the production of 3-phenylpropanol, a related compound, was identified. This study used a retrobiosynthesis approach, designing a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine .
科学的研究の応用
Dual Inhibitor of Signaling Pathways
A derivative of thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, indicating its potential as a lead compound for developing novel anticancer agents (Li et al., 2010).
Anticancer Activity
Novel thiazolidine-2,4-dione derivatives have been designed, synthesized, and evaluated for potential anti-cancer activity. These compounds exhibited significant cytotoxic activity against selected human cancer cell lines, with specific derivatives showing comparable activity to adriamycin, a standard anti-cancer drug. Molecular modeling studies highlighted the importance of the electron-withdrawing group at the 2 position of the phenyl ring attached to the oxadiazole of the thiazolidine-2,4-dione scaffold for better anti-cancer activity (Asati & Bharti, 2018).
Antimicrobial Activity
A series of thiazolidine-2,4-dione derivatives exhibited good activity against gram-positive bacteria, showcasing the compound's potential in antimicrobial applications. Specifically, one compound demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, showing superior antifungal activity compared to the reference drug, fluconazole (Prakash et al., 2011).
ERK1/2 Inhibitors
Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, acting as putative substrate-specific ERK1/2 inhibitors, were synthesized and characterized. Shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved their functional activities in inhibiting cell proliferation and inducing apoptosis, marking them as potential leads for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).
将来の方向性
作用機序
Target of Action
Related compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism.
Mode of Action
For instance, 3-phenylpropionic acid, a structurally similar compound, has been shown to interact with its targets, leading to changes in enzymatic activity .
Biochemical Pathways
Research on gut microbiota-derived 3-phenylpropionic acid, a related compound, suggests that it promotes intestinal epithelial barrier function via ahr signaling . This pathway plays a critical role in maintaining intestinal homeostasis and protecting against pathogens and toxins .
Pharmacokinetics
For instance, 3-phenylpropionic acid is known to be metabolized in the liver, and most of the drug is excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds such as 3-phenylpropionic acid have been shown to enhance the function of the intestinal epithelial barrier . This could potentially lead to improved protection against pathogens and toxins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione. For instance, the presence of certain gut microbes can influence the production and action of related compounds like 3-phenylpropionic acid . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect the stability and efficacy of the compound.
特性
IUPAC Name |
3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAPPPOKFFBNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

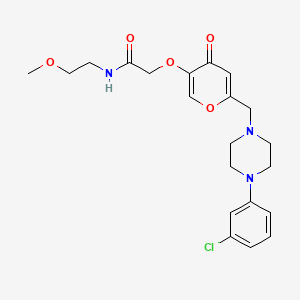

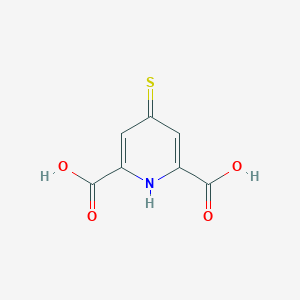
amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)
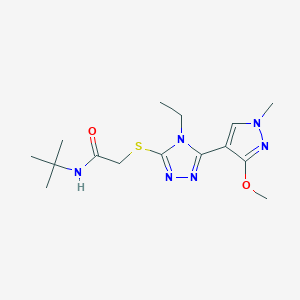
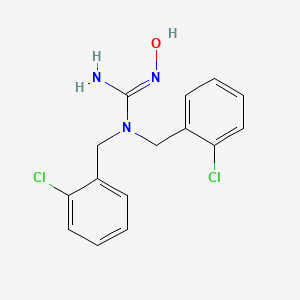

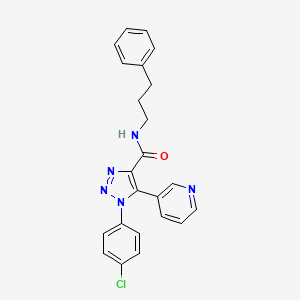
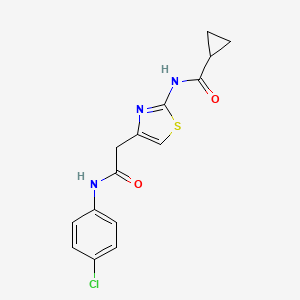
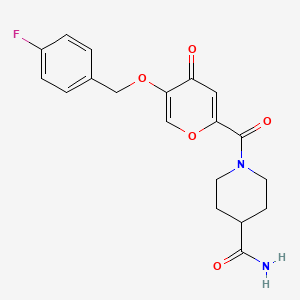
![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)